molecular formula C8H12N2O4 B2381710 2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid CAS No. 708261-61-4

2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Cat. No.: B2381710
CAS No.: 708261-61-4
M. Wt: 200.194
InChI Key: CLXSRLIXGDEGAQ-UHFFFAOYSA-N
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Description

2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid, also known as IDA, is a compound that has gained interest in numerous fields of research and industry due to its unique properties and potential applications. Its molecular formula is C8H12N2O4 and it has a molecular weight of 200.194 .


Molecular Structure Analysis

The molecular structure of this compound consists of an imidazolidine ring, which is a five-membered ring with two nitrogen atoms, and two carbonyl (C=O) groups at the 2 and 5 positions of the ring . The molecule also contains an isopropyl group attached to the 3 position of the ring and an acetic acid group attached to the 2 position of the ring .

Scientific Research Applications

Conformational Studies

Research on hydantoin-5-acetic acid, a compound closely related to 2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid, includes conformational studies for potential use in supramolecular complexes. These studies are focused on understanding the conformational preferences of such compounds, which are crucial for their functionality in complex chemical structures (Gerhardt, Tutughamiarso, & Bolte, 2012).

Synthesis of Derivatives

Derivatives of 2-iminoimidazolidin-4-one, including those related to this compound, have been synthesized. The process involves cyclization with various compounds, highlighting the chemical versatility and potential for creating a range of derivatives for different applications (Shestakov, Sidorenko, & Shikhaliev, 2007).

Conformational Landscape and Polymorphism

Investigations into the conformational landscape and polymorphism of 5-acetic acid hydantoin, another similar compound, have been conducted. This research provides insights into the various conformations and polymorphs that such compounds can assume, which is valuable for understanding their behavior in different environments (Nogueira et al., 2020).

Synthesis and Antioxidant Activity

Research has also been conducted on the synthesis of compounds related to this compound, demonstrating pronounced antioxidant activity. This suggests potential applications in areas where oxidative stress is a concern, such as in the development of pharmaceuticals or protective agents (Chornous et al., 2013).

Novel Synthesis Techniques

Further studies include the development of novel synthesis techniques for creating derivatives of this compound. These methodologies could open new avenues for the efficient production of related compounds for various scientific applications (Youssef et al., 2015).

Biochemical Analysis

Biochemical Properties

The enzyme 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase, found in Burkholderia sp. HME13, converts 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid and H2O to 2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid and H2S

Cellular Effects

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known that the enzyme 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase converts 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid and H2O to this compound and H2S .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. It is known that the enzyme 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase, found in Burkholderia sp. HME13, converts 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid and H2O to this compound and H2S .

Properties

IUPAC Name

2-(2,5-dioxo-3-propan-2-ylimidazolidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-4(2)10-5(3-6(11)12)7(13)9-8(10)14/h4-5H,3H2,1-2H3,(H,11,12)(H,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXSRLIXGDEGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(C(=O)NC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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